molecular formula C10H8O3 B1347314 5,6-Methylenedioxy-1-indanone CAS No. 6412-87-9

5,6-Methylenedioxy-1-indanone

Cat. No.: B1347314
CAS No.: 6412-87-9
M. Wt: 176.17 g/mol
InChI Key: LKLNTTMWFRNYLE-UHFFFAOYSA-N
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Description

5,6-Methylenedioxy-1-indanone is an organic compound with the molecular formula C({10})H({8})O(_{3}). It is a derivative of indanone, featuring a methylenedioxy group attached to the indanone core. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Methylenedioxy-1-indanone can be synthesized through several methods. One common approach involves the cyclization of 3-(3,4-methylenedioxyphenyl)propionic acid. This acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then subjected to intramolecular Friedel-Crafts acylation to form the indanone structure .

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as:

    Preparation of the starting material: Conversion of 3-(3,4-methylenedioxyphenyl)propionic acid to its acid chloride.

    Cyclization: Intramolecular cyclization using a Lewis acid catalyst like aluminum chloride.

    Purification: Crystallization or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Methylenedioxy-1-indanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to 5,6-methylenedioxy-1-indanol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted indanone derivatives depending on the substituent introduced.

Scientific Research Applications

5,6-Methylenedioxy-1-indanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drugs targeting neurological conditions.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5,6-Methylenedioxy-1-indanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, its structural features allow it to mimic certain neurotransmitters, potentially affecting serotonin or dopamine pathways in neurological research .

Comparison with Similar Compounds

    5,6-Dimethoxy-1-indanone: Similar structure but with methoxy groups instead of a methylenedioxy group.

    2-Methyl-1-indanone: Features a methyl group on the indanone core.

    7-Hydroxy-1-indanone: Contains a hydroxyl group on the aromatic ring.

Uniqueness: 5,6-Methylenedioxy-1-indanone is unique due to its methylenedioxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in synthesizing compounds that require specific reactivity patterns not achievable with other indanone derivatives .

Properties

IUPAC Name

5,6-dihydrocyclopenta[f][1,3]benzodioxol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLNTTMWFRNYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC3=C(C=C21)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289886
Record name 5,6-Methylenedioxy-1-indanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6412-87-9
Record name 6412-87-9
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Record name 5,6-Methylenedioxy-1-indanone
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Record name 5,6-Methylenedioxy-1-indanone
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Record name 5,6-Methylenedioxy-1-indanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying dissociative electron attachment (DEA) in 5,6-Methylenedioxy-1-indanone?

A: The study aimed to investigate the potential of this compound as a component in organic semiconducting materials []. DEA studies help understand how a molecule interacts with low-energy electrons, which is crucial for applications in organic electronics. The research revealed that this compound does not readily form stable negative ions upon capturing electrons at near-thermal energies []. This finding suggests limitations in its use as a monomer for electrically conductive polymers.

Q2: How does the molecular structure of this compound relate to its DEA behavior?

A: While the research does not delve into the specific structure-activity relationship, it highlights that the DEA behavior is influenced by the molecule's vacant molecular orbitals (VMOs) []. The energies and characteristics of these VMOs dictate how effectively the molecule can capture and stabilize an extra electron. Further investigation into the electronic structure of this compound would be needed to elucidate the specific structural features impacting its DEA properties.

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